
8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. This compound is characterized by its unique structure, which includes a chloro, methyl, nitro, and oxo group attached to the naphthyridine ring. It has a molecular formula of C10H5ClN4O3 and a molecular weight of 264.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves multiple steps. One common method includes the reaction of 5-methyl-1,5-naphthyridine-2-carbonitrile with chlorinating agents to introduce the chloro group. This is followed by nitration to add the nitro group and oxidation to form the oxo group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Scientific Research Applications
8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine-2-carbonitrile: Lacks the chloro, methyl, nitro, and oxo groups.
5-Methyl-1,5-naphthyridine-2-carbonitrile: Similar structure but without the chloro, nitro, and oxo groups.
7-Nitro-1,5-naphthyridine-2-carbonitrile: Contains the nitro group but lacks the chloro, methyl, and oxo groups.
Uniqueness
8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H5ClN4O3 |
|---|---|
Molecular Weight |
264.62 g/mol |
IUPAC Name |
8-chloro-5-methyl-7-nitro-6-oxo-1,5-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C10H5ClN4O3/c1-14-6-3-2-5(4-12)13-8(6)7(11)9(10(14)16)15(17)18/h2-3H,1H3 |
InChI Key |
AOJMESHAHMSPRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)[N+](=O)[O-])Cl)N=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


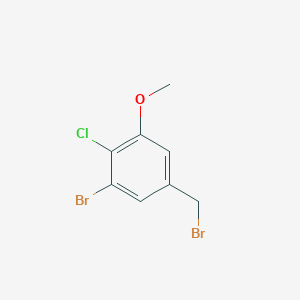
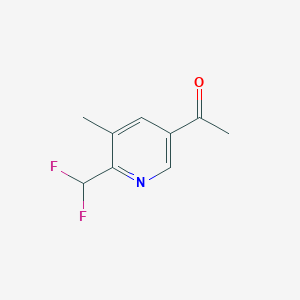
![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)
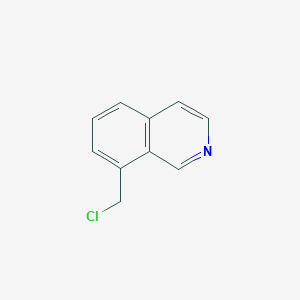

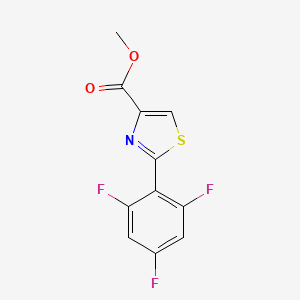
![Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13681412.png)


![6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13681438.png)
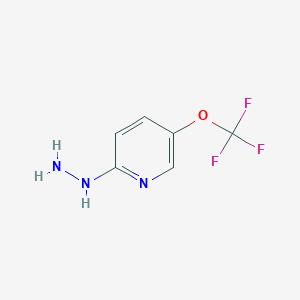
![(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B13681448.png)
![8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681451.png)

